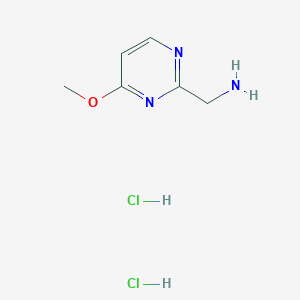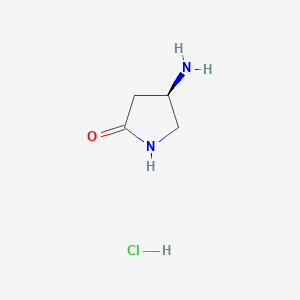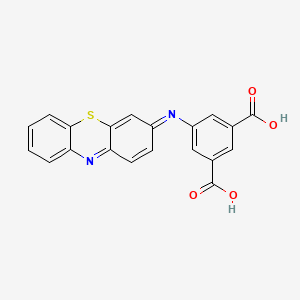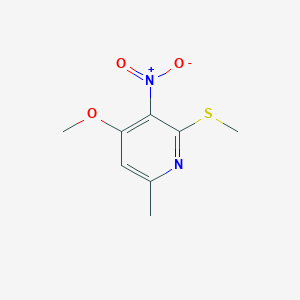![molecular formula C9H18N2O B3110257 ((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol CAS No. 179089-69-1](/img/structure/B3110257.png)
((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol
Descripción general
Descripción
((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol, also known as OPP-7, is an organic compound that has recently been studied for its potential applications in scientific research. OPP-7 is a member of the pyrido[1,2-a]pyrazin-7-yl methanol family, which includes a number of compounds with similar structures and properties. OPP-7 is of particular interest due to its unique properties, which make it a promising candidate for use in a variety of scientific research applications.
Mecanismo De Acción
The exact mechanism of action of ((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol is not yet fully understood. However, it is believed that this compound acts as an inhibitor of protein kinase C (PKC) by binding to the active site of the enzyme and preventing its activation. This inhibition of PKC can then lead to a variety of effects, including the inhibition of cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound is able to inhibit the activity of protein kinase C (PKC), which can lead to the inhibition of cell proliferation and differentiation. This compound has also been shown to have anti-inflammatory and anti-viral effects, and has been studied for its potential applications in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol has several advantages for use in laboratory experiments. Firstly, it is relatively easy to synthesize, and the synthesis process can be completed in a laboratory setting. Secondly, this compound has a variety of potential applications in scientific research, including its potential use as an inhibitor of protein kinase C (PKC). Finally, this compound has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory and anti-viral effects.
The main limitation of this compound for use in laboratory experiments is that its exact mechanism of action is not yet fully understood. Additionally, this compound may have potential side effects that are not yet known, and further research is needed to determine its safety and efficacy.
Direcciones Futuras
There are a number of potential future directions for the use of ((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol in scientific research. Firstly, further research is needed to better understand the exact mechanism of action of this compound, as well as its potential side effects. Secondly, this compound could be studied for its potential applications in the treatment of cancer, as well as for its anti-inflammatory and anti-viral properties. Finally, this compound could be studied for its potential applications in other areas of scientific research, such as drug delivery and drug targeting.
Aplicaciones Científicas De Investigación
((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol has recently been studied for its potential applications in scientific research. One of the most promising uses of this compound is as an inhibitor of protein kinase C (PKC). PKC is an enzyme that is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, this compound has the potential to be used as an inhibitor of cell proliferation and differentiation in a variety of scientific research applications. This compound has also been studied for its potential applications in the treatment of cancer, as well as for its anti-inflammatory and anti-viral properties.
Propiedades
IUPAC Name |
[(7S,9aS)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c12-7-8-1-2-9-5-10-3-4-11(9)6-8/h8-10,12H,1-7H2/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKDDYAECHPPRM-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN2C1CNCC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN2[C@@H]1CNCC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80932471 | |
| Record name | (Octahydro-2H-pyrido[1,2-a]pyrazin-7-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80932471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
145012-50-6 | |
| Record name | (Octahydro-2H-pyrido[1,2-a]pyrazin-7-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80932471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



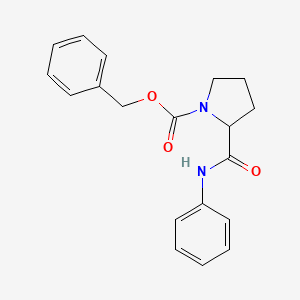
![Ethyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate](/img/structure/B3110196.png)
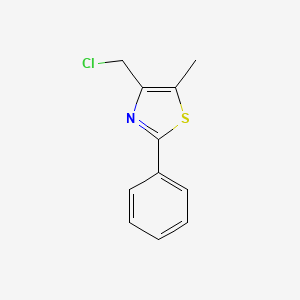
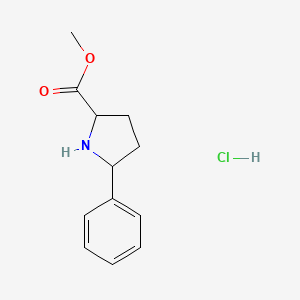
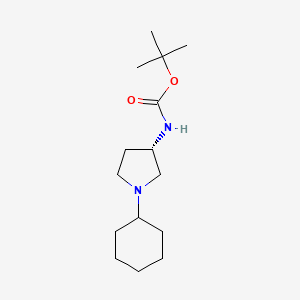
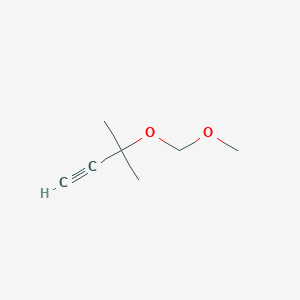

![(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride](/img/structure/B3110220.png)
